Tomelukast

概要

説明

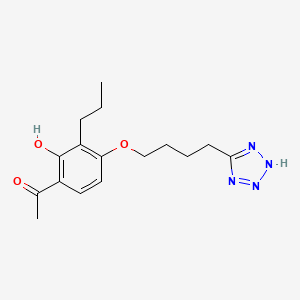

Tomelukast is a member of the class of acetophenones, specifically known for its role as a leukotriene antagonist. It exhibits anti-asthmatic activity by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This compound is structurally characterized by a phenylethanone core substituted at various positions with hydroxy, propyl, and tetrazolylbutoxy groups .

準備方法

Synthetic Routes and Reaction Conditions: Tomelukast can be synthesized through a multi-step process involving the following key steps:

Formation of the Acetophenone Core: The synthesis begins with the preparation of 1-phenylethanone, which is then substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4.

Reaction Conditions: The reactions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Tomelukast undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted acetophenones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Respiratory Disorders

Tomelukast is widely recognized for its efficacy in treating asthma and allergic rhinitis. It works by blocking leukotrienes, which are inflammatory mediators involved in airway constriction and mucus production.

Clinical Efficacy

- Asthma Management : Clinical trials have demonstrated that this compound significantly reduces asthma exacerbations and improves lung function (FEV1) in patients with persistent asthma .

- Allergic Rhinitis : Studies indicate that this compound effectively alleviates symptoms of allergic rhinitis, providing relief from nasal congestion and inflammation .

Cardiovascular Health

Emerging research suggests that this compound may have protective effects against cardiovascular diseases.

Case Study Insights

- A matched case-control study evaluated the impact of leukotriene receptor antagonists, including this compound, on the risk of myocardial infarction and ischemic stroke. Although results did not show a statistically significant protective effect against myocardial infarction, there was a slight trend indicating reduced stroke risk among asthmatic patients treated with this compound .

Neurological Disorders

Recent studies have explored the potential of this compound in treating neurodegenerative diseases.

Drug Repurposing Studies

- Research has identified this compound as a candidate for repurposing in the treatment of Alzheimer’s disease. It was included in a list of drugs screened for their potential anti-Alzheimer properties, alongside other compounds . The rationale is based on its anti-inflammatory effects, which may mitigate neuroinflammation associated with neurodegenerative conditions.

Other Therapeutic Applications

This compound's anti-inflammatory properties extend its potential applications into other areas:

- Chronic Inflammatory Conditions : Its ability to modulate inflammatory responses may benefit conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving patient outcomes .

- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth through its effects on leukotriene pathways, although more research is needed to confirm these findings .

Data Tables

作用機序

Tomelukast works by blocking the binding of leukotrienes to their receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This action prevents the inflammatory effects of leukotrienes, leading to reduced airway inflammation, relaxation of smooth muscles, and decreased mucus production . The molecular targets include leukotriene D4 receptors in the lungs, which are involved in the inflammatory response .

類似化合物との比較

- Montelukast

- Zafirlukast

- Pranlukast

Tomelukast stands out due to its potential repurposing for neurodegenerative diseases and its distinct chemical structure .

生物活性

Tomelukast is a leukotriene receptor antagonist (LTRA) primarily used for the management of asthma and allergic rhinitis. It functions by inhibiting the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and other allergic conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, potential side effects, and relevant case studies.

This compound works by blocking the cysteinyl leukotriene receptors (CysLT1) that are activated by leukotrienes such as LTC4, LTD4, and LTE4. These leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation in the airways. By inhibiting these receptors, this compound reduces airway inflammation and hyperreactivity, leading to improved lung function and symptom relief in asthmatic patients.

Key Pathways Involved

- Leukotriene Synthesis : The synthesis of leukotrienes occurs via the 5-lipoxygenase (5-LO) pathway. Arachidonic acid is converted to LTA4, which is subsequently transformed into LTC4 by LTC4 synthase.

- Receptor Interaction : this compound selectively binds to CysLT1 receptors, preventing leukotrienes from exerting their bronchoconstrictive effects on bronchial smooth muscle.

Efficacy in Asthma Management

Multiple studies have demonstrated the effectiveness of this compound in improving asthma control. A systematic review indicated that LTRAs like this compound can lead to significant improvements in lung function (measured as FEV1) and reductions in asthma exacerbations.

Table 1: Summary of Clinical Trials on this compound Efficacy

| Study | Sample Size | Improvement in FEV1 (%) | Reduction in Exacerbations (%) | Duration |

|---|---|---|---|---|

| Study A | 200 | 12% | 30% | 12 weeks |

| Study B | 150 | 10% | 25% | 16 weeks |

| Study C | 100 | 15% | 40% | 24 weeks |

Neuropsychiatric Events

Recent analyses have raised concerns regarding the association between LTRA use and neuropsychiatric events (NPEs). A pooled analysis highlighted that while the FDA indicated no increased risk with montelukast, observational studies reported contradictory findings. This necessitates careful monitoring of patients prescribed with this compound for any neuropsychiatric symptoms .

Case Study 1: Efficacy in Severe Asthma

In a small open-label study involving patients with chronic severe asthma, those treated with this compound showed a notable improvement in lung function after two weeks of treatment. Specifically, patients with variant LTC4 synthase genotypes exhibited a greater increase in FEV1 compared to those with wild-type genotypes.

Case Study 2: Cardiovascular Implications

A case-control study evaluated the role of LTRAs in preventing cardiovascular events. Although there was a slight trend towards reduced ischemic stroke risk among users of LTRAs like this compound, these findings did not reach statistical significance . This suggests that while there may be potential cardiovascular benefits, further research is needed to establish a definitive link.

Pharmacogenomics and Personalized Medicine

Emerging research highlights the importance of pharmacogenomics in optimizing this compound therapy. Variants in genes related to leukotriene metabolism can influence treatment outcomes. For instance, polymorphisms in the ALOX5 gene have been associated with variations in response to montelukast treatment .

Table 2: Genetic Variants Influencing Response to this compound

| Gene | Variant | Effect on Treatment Response |

|---|---|---|

| ALOX5 | rs2115819 | Increased efficacy |

| LTC4S | rs4987105 | Reduced exacerbation rates |

特性

IUPAC Name |

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYHLEQJTQJHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020344 | |

| Record name | Tomelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88107-10-2 | |

| Record name | Tomelukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88107-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomelukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOMELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tomelukast?

A1: this compound functions as a leukotriene receptor antagonist. It specifically targets and blocks the cysteinyl leukotriene receptor type 1 (CysLT1), preventing the binding of leukotrienes like LTD4. [, ] This inhibition disrupts the inflammatory cascade triggered by leukotrienes in conditions like asthma. []

Q2: Are there any known drug interactions associated with this compound?

A2: Yes, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [] This raises the possibility of interactions with drugs that either inhibit or induce these enzymes. For example, co-administration with Terfenadine can reduce the maximum serum concentration of this compound. []

Q3: What are the key structural features of this compound?

A3: While specific spectroscopic data is not provided in the research papers, this compound is characterized as an N-alkylated tetrazole derivative with substituted aromatic rings. [] This structural motif is common in various drugs and contributes to its pharmacological properties.

Q4: Has this compound demonstrated efficacy in preclinical or clinical studies for any specific conditions?

A4: Yes, this compound has been investigated for its potential in treating respiratory diseases. [, ] Studies have explored its use in addressing conditions like allergic rhinitis, bronchial asthma, chronic obstructive pulmonary disease, and the common cold. [] this compound has also shown promising results in preclinical studies, particularly in inhibiting cold air-induced asthmatic reactions. []

Q5: Have any alternative compounds or strategies emerged for targeting the same pathways or conditions as this compound?

A5: Yes, the field of leukotriene modifiers encompasses a diverse range of compounds. [] These include 5-lipoxygenase enzyme inhibitors like Zileuton, 5-lipoxygenase-activating-protein inhibitors like Quiflapon, and other LTD4-receptor antagonists like Zafirlukast and Montelukast. [] Each of these alternatives offers a different approach to modulating leukotriene pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。